molecular formula C22H16FN3O2S B11118991 (5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11118991
M. Wt: 405.4 g/mol
InChI Key: ZAWJXYWJYMOOQB-ZMLBWKPJSA-N
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Description

The compound (5Z)-2-[(1E)-2-(4-fluorophenyl)ethenyl]-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(1E)-2-(4-fluorophenyl)ethenyl]-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole precursors, followed by their fusion to form the triazolothiazole core. Key steps include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.

    Formation of the Thiazole Ring: This involves the reaction of thioureas with α-haloketones.

    Coupling Reactions: The triazole and thiazole rings are coupled under specific conditions to form the triazolothiazole core.

    Substitution Reactions: Introduction of the 4-fluorophenyl and prop-2-en-1-yloxyphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without loss of efficiency.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(1E)-2-(4-fluorophenyl)ethenyl]-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(5Z)-2-[(1E)-2-(4-fluorophenyl)ethenyl]-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-2-[(1E)-2-(4-fluorophenyl)ethenyl]-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes involved in critical cellular processes.

Comparison with Similar Compounds

(5Z)-2-[(1E)-2-(4-fluorophenyl)ethenyl]-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one: can be compared with other triazolothiazole derivatives, such as:

  • (5Z)-2-[(1E)-2-(4-chlorophenyl)ethenyl]-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
  • (5Z)-2-[(1E)-2-(4-bromophenyl)ethenyl]-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of (5Z)-2-[(1E)-2-(4-fluorophenyl)ethenyl]-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

Properties

Molecular Formula

C22H16FN3O2S

Molecular Weight

405.4 g/mol

IUPAC Name

(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H16FN3O2S/c1-2-13-28-18-10-5-16(6-11-18)14-19-21(27)26-22(29-19)24-20(25-26)12-7-15-3-8-17(23)9-4-15/h2-12,14H,1,13H2/b12-7+,19-14-

InChI Key

ZAWJXYWJYMOOQB-ZMLBWKPJSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=C(C=C4)F)S2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=C(C=C4)F)S2

Origin of Product

United States

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